5-Iodo-1H-pyrrole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4INO |
|---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
5-iodo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H |
InChI Key |
LNVPICFTJCCZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C=O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Iodo 1h Pyrrole 3 Carbaldehyde
Regioselective Iodination Strategies
Achieving selective iodination at the C5 position of the pyrrole (B145914) nucleus is a critical step in the synthesis of the target compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, but controlling the position of substitution requires careful selection of reagents and reaction conditions.
Electrophilic Iodination of Pyrrole Precursors
Direct electrophilic iodination of pyrrole derivatives is a common approach. The regioselectivity of this reaction is heavily influenced by the nature of substituents already present on the pyrrole ring. For instance, the presence of an electron-withdrawing group, such as an aldehyde at the C2 position, directs incoming electrophiles to the C3 and C5 positions. Steric and electronic factors then favor substitution at the C3 position.
A general method for the iodination of pyrroles involves treatment with iodine or an iodinating agent. The choice of the iodinating agent and reaction conditions can significantly impact the regioselectivity and yield.
Oxidant-Mediated Iodination Protocols
Oxidant-mediated iodination offers an alternative route to introduce iodine onto the pyrrole ring. These methods often involve the in-situ generation of a more reactive iodine species. For instance, a combination of an iodide salt, such as sodium iodide, with an oxidizing agent like hydrogen peroxide in the presence of a catalyst can be effective for the iodination of 1,3-dicarbonyl compounds. mdpi.com While not specific to pyrroles, this principle can be adapted. Another approach involves the use of molecular iodine in the presence of an oxidant, which can act as a catalyst to promote enolization and subsequent reaction with iodine to form the α-iodinated product. mdpi.com
In the context of related heterocycles like indoles, copper-mediated aerobic oxidative C-H iodination has been reported to proceed with high regioselectivity. rsc.org This domino process can lead to double functionalization, such as iodination and nitration. rsc.org The proposed mechanism involves a Cu(III)-iodide species that undergoes electrophilic addition. rsc.org
Catalytic Approaches for C5-Iodination
Catalytic methods provide a powerful tool for achieving high regioselectivity in C-H functionalization reactions. For indoles, a related heterocyclic system, an efficient and highly regioselective C5-H direct iodination has been developed without the use of metals. researchgate.netrsc.org This method offers a practical route to C5 functionalization and is tolerant of various functional groups. researchgate.netrsc.org Mechanistic studies suggest that this iodination proceeds via a radical pathway. researchgate.netrsc.org
Furthermore, iodine itself can act as a catalyst in certain reactions. For example, molecular iodine has been used as a catalyst for the synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation in solvent-free conditions. mdpi.com While this is not a direct iodination of the pyrrole ring, it demonstrates the catalytic potential of iodine in pyrrole chemistry.
Formylation Techniques for Aldehyde Introduction at C3
The introduction of a carbaldehyde group at the C3 position of the pyrrole ring is another crucial transformation. Several classic and modern formylation methods can be employed.
Vilsmeier-Haack and Related Formylation Reactions
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comorganic-chemistry.orgchemtube3d.comquimicaorganica.org
The regioselectivity of the Vilsmeier-Haack formylation on pyrroles is influenced by steric and electronic factors. rsc.org While formylation of unsubstituted pyrrole generally yields pyrrole-2-carbaldehyde, the presence of substituents on the nitrogen atom or the ring can direct the formylation to the C3 position. rsc.orgresearchgate.net For instance, using sterically crowded amides as the formylating agent can favor the formation of N-substituted pyrrole-3-carbaldehydes. researchgate.netjst.go.jp The reaction proceeds through the formation of an electrophilic iminium cation (the Vilsmeier reagent), which then attacks the electron-rich pyrrole ring. chemtube3d.comquimicaorganica.org Subsequent hydrolysis of the resulting iminium salt affords the aldehyde. chemtube3d.com
A study on the Vilsmeier-Haack formylation of 1-substituted pyrroles showed that the ratio of α- to β-formylated products is primarily controlled by steric factors. rsc.org The electronic effects of substituents on the 1-position were found to be small and mainly inductive. rsc.org
Table 1: Vilsmeier-Haack Formylation of Pyrroles
| Substrate | Reagent System | Product | Reference |
| Pyrrole | DMF/POCl₃ | Pyrrole-2-carbaldehyde (major) | chemtube3d.comquimicaorganica.org |
| 1-Substituted Pyrroles | DMF/POCl₃ | Mixture of 2- and 3-formyl products | rsc.org |
| N-substituted pyrroles | Sterically crowded formamides | N-substituted pyrrole-3-carbaldehydes | researchgate.netjst.go.jp |
This table summarizes the general outcomes of the Vilsmeier-Haack reaction on different pyrrole substrates.
Alternative C-H Formylation Methods
While the Vilsmeier-Haack reaction is prevalent, other C-H formylation methods exist. Research into direct C-H functionalization offers promising alternatives. These methods often involve transition metal catalysis or other activating agents to achieve regioselective formylation. While specific examples for the direct C3-formylation of pyrroles to yield 5-iodo-1H-pyrrole-3-carbaldehyde are not extensively detailed in the provided context, the principles of directed C-H activation could be applied.
Convergent and Divergent Multi-step Synthetic Sequences
Modern synthetic approaches to complex molecules like this compound often employ convergent or divergent strategies to maximize efficiency. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient for complex targets. In contrast, a divergent synthesis starts from a common intermediate and, through different reaction pathways, leads to a variety of structurally related products. rsc.orgnih.gov
Sequential Reaction Pathways for Scaffold Assembly
The construction of the this compound scaffold can be achieved through a series of sequential reactions. A common strategy involves the initial formation of the pyrrole ring followed by functionalization. For instance, a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines can furnish the pyrrole scaffold. rsc.orgresearchgate.net This is followed by a regioselective iodination to introduce the iodine atom at the C5 position. rsc.org
A notable method for the site-selective synthesis of 5-iodopyrrole-3-carboxaldehydes involves a sequential multicomponent protocol. rsc.org This process begins with a proline-catalyzed direct Mannich reaction-cyclization between succinaldehyde and imines to form an intermediate dihydropyrrole. Subsequent aerobic oxidative aromatization of this dihydropyrrole yields the corresponding pyrrole, which then undergoes regioselective iodination with N-iodosuccinimide (NIS) to furnish the desired 5-iodopyrrole product in good to high yields. rsc.org This two-pot fashion synthesis demonstrates a practical approach to assembling the core structure. rsc.org
Another pathway involves the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a related and important intermediate. This multi-step synthesis starts with the bromination of 2-fluoro acetophenone, followed by reaction with malononitrile (B47326) to form a dicarbonyl intermediate. google.com Cyclization in a hydrogen chloride-ethyl acetate (B1210297) solution yields a chlorinated pyrrole derivative, which then undergoes catalytic dechlorination and subsequent hydrogenation reduction to afford the final carbaldehyde. google.com
| Starting Materials | Key Intermediates | Reagents | Product | Yield |
| Succinaldehyde, Imines | Dihydropyrrole, Pyrrole | Proline, NIS | 5-Iodopyrrole-3-carboxaldehydes | Up to 78% rsc.org |
| 2-Fluoro acetophenone, Malononitrile | 2-Fluoro-alpha-bromoacetophenone, 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile, 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile | Bromination reagent, Base, HCl-EtOAc, Pd-C | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Not specified |
Cascade and Domino Reactions in Pyrrole Synthesis
Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to pyrrole synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. wikipedia.org This strategy significantly enhances atom and step economy. wikipedia.orgnih.gov The core principle of a cascade reaction is that each subsequent step is triggered by the functionality generated in the previous one. wikipedia.org
While specific cascade reactions leading directly to this compound are not extensively detailed in the provided context, the principles of cascade synthesis are highly relevant to the formation of the pyrrole core. For example, the synthesis of pyrroles can be achieved through a one-pot, three-component domino reaction. mdpi.com These reactions often lead to highly substituted pyrroles, and by careful selection of starting materials, could be adapted for the synthesis of precursors to the target molecule.
The benefits of such an approach include:
High Atom Economy: A greater proportion of the atoms from the starting materials are incorporated into the final product. wikipedia.org
Reduced Waste: Fewer purification steps and the elimination of intermediate isolation lead to less solvent and reagent waste. wikipedia.org
Time and Labor Savings: Combining multiple steps into a single operation streamlines the synthetic process. wikipedia.org
Green Chemistry Considerations in Synthesis
Solvent-Free and Microwave-Assisted Protocols
Solvent-free and microwave-assisted synthetic methods are key green chemistry techniques that can be applied to the synthesis of pyrrole derivatives. researchgate.netnih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a catalytic amount of a reusable catalyst, can significantly reduce the environmental burden associated with solvent production, use, and disposal. researchgate.netnih.gov The Paal-Knorr condensation, a classic method for pyrrole synthesis, has been successfully adapted to solvent-free conditions using various catalysts. researchgate.net For instance, the condensation of 1,4-dicarbonyl compounds with amines can be efficiently carried out under solvent-free conditions to produce N-substituted pyrroles. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govshd-pub.org.rsmdpi.com This technique can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. The synthesis of various heterocyclic compounds, including pyrrole derivatives, has been shown to be significantly more efficient under microwave irradiation. nih.govshd-pub.org.rs
| Green Chemistry Approach | Description | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent or with a minimal amount of a recyclable catalyst. researchgate.netnih.gov | Reduces solvent waste, simplifies work-up procedures, and can lead to higher reaction rates. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. nih.govshd-pub.org.rsmdpi.com | Shorter reaction times, increased yields, and improved product purity. nih.govshd-pub.org.rs |
Atom Economy and Step-Economy Principles
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are those that maximize the incorporation of starting material atoms into the final product, generating minimal waste. jocpr.comprimescholars.com Addition and cycloaddition reactions are classic examples of 100% atom economy. In the context of this compound synthesis, employing reactions that proceed with high atom economy is a key goal of green chemistry. nih.gov
Step-Economy: This principle focuses on minimizing the number of synthetic steps required to produce a target molecule. nih.gov Cascade and domino reactions are prime examples of step-economical processes as they combine multiple transformations into a single operation. wikipedia.org By reducing the number of steps, step-economy leads to a decrease in the consumption of reagents and solvents, reduces waste generation, and saves time and resources. wikipedia.org The development of one-pot sequential multicomponent reactions for the synthesis of pyrrole-3-carbaldehydes exemplifies the application of this principle. researchgate.net
Elucidating the Reactivity Profile and Derivatization Pathways of 5 Iodo 1h Pyrrole 3 Carbaldehyde
Reactivity at the C-I Bond: Cross-Coupling and Substitution Reactions
The presence of an iodine atom on the pyrrole (B145914) ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The high polarizability and relatively weak nature of the C-I bond make it an excellent substrate for transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and halo-substituted pyrroles are common substrates in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrrole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comlibretexts.org While specific studies on 5-Iodo-1H-pyrrole-3-carbaldehyde are not extensively documented, the reactivity of similar iodinated and brominated pyrroles suggests its high potential as a coupling partner. nih.gov For instance, the Suzuki-Miyaura coupling of N-protected bromopyrroles with various arylboronic acids has been shown to proceed with good to excellent yields. nih.gov The protection of the pyrrole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often employed to prevent side reactions like debromination. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Pyrroles
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 70-95 | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-98 | nih.gov |
Heck Reaction: The Heck reaction facilitates the coupling of the iodo-pyrrole with an alkene to form a substituted pyrrole. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of various aryl halides with alkenes like acrylates proceeds with high efficiency, suggesting a similar reactivity for this compound. organic-chemistry.org
Sonogashira Coupling: This coupling reaction enables the formation of a C(sp²)-C(sp) bond between the iodo-pyrrole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This method is widely used for the synthesis of alkynyl-substituted heterocycles. wikipedia.orgresearchgate.net The high reactivity of aryl iodides in Sonogashira couplings indicates that this compound would be an excellent substrate. wikipedia.org
Table 2: Typical Catalysts and Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Typical Substrates | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Carbonates, Phosphates | Dioxane, Toluene, Water | Arylboronic acids | nih.govnih.gov |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Amines, Carbonates | DMF, Acetonitrile | Acrylates, Styrenes | organic-chemistry.org |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Amines (e.g., Et₃N) | THF, DMF | Terminal alkynes | wikipedia.orgnih.gov |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N, C-O, and C-S bonds. capes.gov.brnih.gov These reactions are particularly useful for the coupling of aryl halides with amines, alcohols, and thiols. While specific examples with this compound are scarce, copper-catalyzed C-N coupling of aryl iodides with various amines and amides has been well-established, suggesting a similar potential for this pyrrole derivative. capes.gov.brnih.gov
Nucleophilic Substitution of the Iodide Moiety
The electron-rich nature of the pyrrole ring generally makes nucleophilic aromatic substitution (SNAr) challenging. However, the presence of the electron-withdrawing carbaldehyde group can facilitate the displacement of the iodide by strong nucleophiles, particularly under forcing conditions. Reactions with nucleophiles such as alkoxides, thiolates, and amines could potentially lead to the corresponding substituted pyrroles. The reactivity of heteroaryl halides in SNAr reactions with thiols has been demonstrated to proceed smoothly in the presence of a base like potassium carbonate. nih.gov
Halogen Exchange Reactions and Their Regioselectivity
Reactivity of the Carbaldehyde Moiety
The aldehyde group at the 3-position is a versatile functional handle that readily undergoes nucleophilic addition and related reactions, allowing for the extension of the carbon framework and the introduction of new functionalities.
Nucleophilic Addition Reactions
The carbaldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions provide a foundation for the synthesis of a diverse array of derivatives.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an amine salt. thermofisher.combas.bg This leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations. thermofisher.combas.bgoszk.hu
Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. nih.gov Reaction with a phosphorus ylide (a Wittig reagent) allows for the introduction of a variety of substituted vinyl groups at the 3-position of the pyrrole ring. google.comnih.gov The stereochemical outcome of the reaction is dependent on the nature of the ylide used. nih.gov
Reduction: The aldehyde can be readily reduced to the corresponding alcohol, 5-iodo-1H-pyrrol-3-yl)methanol, using standard reducing agents like sodium borohydride (B1222165). This transformation provides access to a different class of derivatives with potential applications in medicinal chemistry and materials science.
Table 3: Examples of Nucleophilic Addition Reactions on Pyrrole-3-carbaldehydes
| Reaction | Reagent | Catalyst/Conditions | Product Type | Reference |
| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Piperidine, Acetic Acid | α,β-Unsaturated nitrile/ester | thermofisher.combas.bg |
| Wittig Reaction | Phosphonium ylides | Base (e.g., n-BuLi) | Alkene | nih.gov |
| Reduction | Sodium Borohydride | Methanol | Alcohol |
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-iodo-1H-pyrrole-3-carboxylic acid. This transformation is a common and important reaction in organic synthesis, allowing for the introduction of a carboxylic acid moiety which can then be further functionalized.
Various oxidizing agents can be employed to effect this oxidation. For instance, similar pyrrole-2-carbaldehydes have been successfully oxidized using agents like potassium permanganate (B83412) or chromium trioxide. The resulting 5-iodo-1H-pyrrole-3-carboxylic acid is a stable compound available from commercial suppliers. chemicalbook.com The successful synthesis of various pyrrole-3-carboxylic acids from their corresponding esters highlights the accessibility of this class of compounds. syrris.comnih.gov
| Reactant | Product | Reagents |
| This compound | 5-Iodo-1H-pyrrole-3-carboxylic acid | Standard oxidizing agents (e.g., KMnO4, CrO3) |
Reduction Reactions to Alcohols and Amines
The aldehyde group of this compound is susceptible to reduction to form either a primary alcohol or an amine, depending on the reducing agent and reaction conditions.
The reduction to the corresponding alcohol, (5-iodo-1H-pyrrol-3-yl)methanol, can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is analogous to the reduction of other pyrrole carbaldehydes. For example, the reduction of a formyl group on a similar pyrrole system to a hydroxymethyl group has been demonstrated using sodium borohydride. nih.gov
Furthermore, the aldehyde can undergo reductive amination to yield a secondary or tertiary amine. This reaction typically involves the initial formation of an imine by condensation with a primary or secondary amine, followed by reduction of the imine in situ. A variety of reducing agents can be used for this purpose, with sodium triacetoxyborohydride (B8407120) being a particularly effective choice for the reductive amination of other formylpyrazoles. ineosopen.orgresearchgate.net This process has been shown to work with a range of aliphatic and aromatic amines. ineosopen.org
| Reaction Type | Product | Reagents |
| Reduction to Alcohol | (5-Iodo-1H-pyrrol-3-yl)methanol | NaBH4 or LiAlH4 |
| Reductive Amination | Substituted (5-Iodo-1H-pyrrol-3-yl)methanamine | Primary or secondary amine, reducing agent (e.g., NaBH(OAc)3) |
Condensation Reactions and Imine Formation
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a fundamental process in organic chemistry and serves as a key step in various synthetic pathways, including reductive amination. masterorganicchemistry.com The formation of the C=N double bond is typically reversible and can be catalyzed by acid. masterorganicchemistry.com
The reactivity of the aldehyde in condensation reactions is well-established for a variety of aldehydes and amines, including aromatic and aliphatic derivatives. organic-chemistry.org These reactions can often be performed under mild conditions, sometimes even without a catalyst. organic-chemistry.org The resulting imine can be isolated or used directly in subsequent reactions.
Reactivity of the Pyrrole Nitrogen Atom
The nitrogen atom in the pyrrole ring of this compound possesses a lone pair of electrons and can participate in various reactions, including functionalization and protection/deprotection strategies.
N-Functionalization Strategies
N-functionalization of the pyrrole ring, particularly through N-alkylation, is a common strategy to introduce various substituents. This can be achieved by reacting the N-H group with alkyl halides in the presence of a base. organic-chemistry.orgmdpi.com The choice of base and solvent can influence the regioselectivity of the reaction. wikipedia.org For instance, using potassium carbonate in a solvent like DMF is a common method for N-alkylation of similar heterocyclic compounds. mdpi.com Ionic liquids have also been shown to be effective media for the regioselective N-substitution of pyrrole. organic-chemistry.org
N-arylation is another important functionalization, although it can be more challenging. However, methods for the N-arylation of pyrroles have been developed.
N-Protection and Deprotection Strategies
To control the reactivity of the pyrrole ring and prevent unwanted side reactions at the nitrogen atom, N-protection is often necessary. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.
Commonly used protecting groups for the pyrrole nitrogen include sulfonyl groups (like tosyl), which are known to reduce the reactivity of the pyrrole ring. researchgate.net Other options include the Boc (tert-butyloxycarbonyl) group and the SEM ([2-(trimethylsilyl)ethoxy]methyl) group. acs.orgorganic-chemistry.org The introduction of N-alkoxycarbonyl groups, such as N-Boc and N-Troc, has also been explored as a protection strategy. nih.gov
Deprotection strategies are equally important and must be chosen to selectively remove the protecting group without affecting other functional groups in the molecule. organic-chemistry.org For example, Boc groups are typically removed under acidic conditions, while other groups may require specific reagents for their cleavage. organic-chemistry.org
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is generally reactive towards electrophilic substitution. libretexts.org However, the presence of the electron-withdrawing aldehyde group at the 3-position and the iodine atom at the 5-position significantly influences the regioselectivity of further electrophilic attack.
In general, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 or C5 positions due to the stabilization of the intermediate carbocation. youtube.com With the C5 position already occupied by an iodine atom, and the C3 position by an electron-withdrawing aldehyde, any further electrophilic substitution would likely be directed to the C2 or C4 positions. The directing effects of the existing substituents would need to be considered to predict the major product. For instance, in 1H-pyrrole-2-carbaldehyde, electrophilic attack is directed to the ortho (position 3) and para (position 5) positions.
General Considerations for Pyrrole Electrophilic Substitution
The pyrrole ring is an electron-rich five-membered aromatic heterocycle. libretexts.orgwikipedia.org Due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system, pyrrole is significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene. pearson.comonlineorganicchemistrytutor.com This increased nucleophilicity allows for electrophilic substitution reactions to occur under milder conditions. libretexts.orgpearson.com
In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C2 (α) position rather than the C3 (β) position. pearson.comonlineorganicchemistrytutor.com The rationale for this regioselectivity lies in the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a relatively stable structure where the nitrogen atom bears the positive charge. onlineorganicchemistrytutor.comyoutube.com In contrast, attack at the C3 position results in an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.com
When the pyrrole ring is already substituted, the regioselectivity of subsequent electrophilic substitutions is governed by the electronic and steric effects of the existing substituent(s). pearson.comrsc.org In the case of This compound , the ring bears two substituents: an iodine atom at the C5 position and a carbaldehyde (formyl) group at the C3 position. The remaining unsubstituted positions available for electrophilic attack are C2 and C4.
The directing effects of the existing substituents are as follows:
Iodo group (at C5): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they act as ortho- and para-directors because of their ability to donate a lone pair of electrons through resonance. In this molecule, the iodo group would direct an incoming electrophile to the C4 (ortho) and C2 (para) positions.
Carbaldehyde group (at C3): The formyl group is a strong electron-withdrawing group through both induction and resonance. It is a deactivating group and directs incoming electrophiles to the meta position. Relative to the C3 position, this would direct a new substituent to the C5 position (which is already occupied) and, to a lesser extent, the C2 position (which is also meta, but further away).
Table 1: Analysis of Directing Effects for Electrophilic Substitution on this compound
| Position for Attack | Effect of C5-Iodo Group | Effect of C3-Carbaldehyde Group | Predicted Outcome |
| C2 | Para (Directing) | Meta (Deactivating) | Likely favored position |
| C4 | Ortho (Directing) | Ortho (Strongly Deactivating) | Likely disfavored position |
Advanced Spectroscopic and Crystallographic Characterization of 5 Iodo 1h Pyrrole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Iodo-1H-pyrrole-3-carbaldehyde, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide unambiguous evidence for its substitution pattern.
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, amine, and the two aromatic protons on the pyrrole (B145914) ring. The electron-withdrawing nature of the aldehyde group and the iodine atom significantly influences the chemical shifts of the ring protons.
The key expected resonances are:
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5–10.0 ppm, due to the deshielding effect of the carbonyl group.
Amine Proton (N-H): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, but is expected in the range of δ 8.0-12.0 ppm.
Pyrrole Ring Protons (H-2, H-4): Two distinct signals, likely appearing as doublets or multiplets between δ 6.5 and 8.0 ppm. The H-2 proton, being adjacent to the electron-withdrawing aldehyde group (at C-3), is expected to be further downfield than the H-4 proton. The presence of iodine at C-5 would also influence these shifts.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CHO | 9.5 - 10.0 | Singlet (s) |
| N-H | 8.0 - 12.0 | Broad Singlet (br s) |
| H-2 | 7.5 - 8.0 | Doublet (d) or Multiplet (m) |
| H-4 | 6.8 - 7.3 | Doublet (d) or Multiplet (m) |
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the five distinct carbon environments in the molecule. The signals for the carbonyl carbon and the carbon atom bonded to iodine are particularly characteristic.
The expected ¹³C NMR signals are:
Carbonyl Carbon (-CHO): A highly deshielded signal appearing around δ 185-195 ppm.
Pyrrole Ring Carbons: Four signals corresponding to the heterocyclic ring.
C5 (C-I): The most characteristic signal. The direct attachment to a heavy atom like iodine causes a significant upfield shift (the "heavy atom effect") compared to other carbons, with an expected chemical shift in the range of δ 70–85 ppm.
C2, C3, C4: These carbons would appear in the aromatic region (δ 110–140 ppm). The C3 carbon, bearing the aldehyde, and the C2 carbon would be downfield due to the deshielding effects of the adjacent substituents.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| C2 | 130 - 140 |
| C3 | 125 - 135 |
| C4 | 115 - 125 |
| C5 | 70 - 85 |
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons. A cross-peak between the signals for H-2 and H-4 would confirm their proximity in the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to unambiguously link the H-2 and H-4 signals to their corresponding C-2 and C-4 signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from the N-H and carbonyl groups.
Key expected absorption bands include:
N-H Stretching: A moderate to sharp band around 3200–3400 cm⁻¹.
C-H (Aromatic/Aldehydic) Stretching: Weaker bands just above 3000 cm⁻¹ for the ring C-H and around 2700-2900 cm⁻¹ for the aldehydic C-H.
C=O Stretching: A very strong and sharp absorption band, characteristic of the aldehyde carbonyl group, expected in the range of 1660–1700 cm⁻¹. Its position is influenced by conjugation with the pyrrole ring.
C=C and C-N Ring Stretching: Multiple bands in the 1400–1600 cm⁻¹ region, characteristic of the pyrrole ring system.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |
| Aldehydic C-H Stretch | 2700 - 2900 | Weak |
| C=O Stretch | 1660 - 1700 | Strong, Sharp |
| C=C / C-N Ring Stretch | 1400 - 1600 | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different types of vibrations. Non-polar, symmetric bonds often produce strong Raman signals.
Key expected Raman shifts include:
Ring Vibrations: Symmetrical stretching vibrations of the pyrrole ring are expected to be strong in the Raman spectrum.
C-I Stretching: The carbon-iodine bond vibration is expected to produce a characteristic and potentially strong signal in the low-frequency region, typically around 500-600 cm⁻¹. This would be a key indicator for the presence of the iodine substituent.
C=O Stretching: The carbonyl stretch, while very strong in the IR, would also be present but likely weaker in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound. This technique provides crucial information for confirming the elemental composition and structural integrity of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. nih.gov This capability allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov For instance, the HRMS of a related compound, 5-iodo-1H-indole-3-carbaldehyde, showed a measured m/z of 293.9385 for the [M+Na]+ ion, which is in close agreement with the calculated value of 293.9386, thereby confirming its elemental composition of C9H6INNaO. rsc.org This level of precision is essential for validating the identity of the target molecule.
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve mass accuracies in the parts-per-million (ppm) range, which is a significant improvement over standard resolution mass spectrometers. nih.gov This high resolving power is also beneficial for separating the isotopic peaks, which is particularly useful for iodine-containing compounds due to the distinct isotopic signature of iodine. nih.gov
Table 1: Key Features of High-Resolution Mass Spectrometry
| Property | Description | Relevance to this compound |
|---|---|---|
| Mass Accuracy | The closeness of the measured mass to the true mass. | Confirms the elemental formula (C5H4INO). |
| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Resolves isotopic patterns and separates from potential isobaric interferences. |
| Scan Speed | The rate at which the mass spectrometer can scan a mass range. | Enables coupling with fast chromatographic techniques for sample purification and analysis. |
| Dynamic Range | The range of ion intensities that can be detected simultaneously. | Allows for the detection of low-abundance fragments and impurities. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
For pyrrole-based compounds, the UV-Vis spectrum is typically dominated by π→π* transitions within the aromatic ring. The presence of the aldehyde group, an electron-withdrawing group, in conjugation with the pyrrole ring is expected to influence the energy of these transitions. In a related compound, 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde, the π→π* transition is expected to result in absorption maxima in the UV region, typically between 200 and 400 nm. Similarly, the UV-Vis spectrum of 1H-pyrrole-2-carboxaldehyde shows absorption in the UV range. nist.gov The iodination of the pyrrole ring can also lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) due to the electronic effects of the iodine atom.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis allows for the precise measurement of the geometric parameters of the this compound molecule. For a structurally similar compound, 4-Iodo-1H-pyrrole-2-carbaldehyde, X-ray crystallography revealed that the molecule is planar. researchgate.net It is anticipated that the pyrrole ring in this compound will also be essentially planar. The analysis will provide definitive data on the C-I, C-N, C-C, and C=O bond lengths and the various bond angles within the molecule. This information is crucial for understanding the electronic effects of the iodo and aldehyde substituents on the pyrrole ring.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a field known as crystal engineering. ias.ac.in This packing is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. In the crystal structure of 4-Iodo-1H-pyrrole-2-carbaldehyde, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net It is highly probable that this compound will also exhibit intermolecular hydrogen bonding between the pyrrole N-H donor and the aldehyde oxygen acceptor.
Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding (C-I⋯O or C-I⋯N interactions), which can play a significant role in directing the crystal packing. researchgate.net The analysis of the crystal structure will also investigate potential π-π stacking interactions between the aromatic pyrrole rings of adjacent molecules, which are common in the solid-state structures of planar aromatic compounds. nih.gov The elucidation of these supramolecular interactions is key to understanding the solid-state properties of the compound. ias.ac.in
Computational and Theoretical Studies on 5 Iodo 1h Pyrrole 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are central to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) has become a robust method for studying the structural and electronic properties of organic molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are used to predict molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy. fu-berlin.de
For pyrrole (B145914) derivatives, DFT has been successfully used to determine preferred conformations and to predict spectroscopic data. Studies on related molecules, such as alkylpyrroles, have benchmarked various DFT functionals to find the most accurate ones for predicting properties like NMR chemical shifts. For instance, the TPSSh functional has been shown to provide excellent results for both ¹³C and ¹H chemical shifts in pyrrole systems. scispace.com While specific DFT studies focused exclusively on 5-Iodo-1H-pyrrole-3-carbaldehyde are not widely documented, the principles from investigations into 3-formyl-pyrrole and other substituted pyrroles are directly applicable. rsc.org These studies indicate that the electronic structure is heavily influenced by the interplay between the electron-donating pyrrole ring and the electron-withdrawing aldehyde group. The iodine atom further modifies the electronic landscape through its inductive and weak mesomeric effects.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. In this compound, the HOMO is expected to be distributed primarily over the π-system of the pyrrole ring, while the LUMO is anticipated to be localized more on the electron-withdrawing carbaldehyde group. The iodine substituent at the 5-position would also influence the energy and distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrrole System (Note: These are illustrative values based on calculations of related pyrrole-carbaldehyde systems. Actual values for this compound would require specific calculation.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference, indicating chemical stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.net The MEP map displays regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the carbonyl group, making it a primary site for protonation and interaction with electrophiles. A region of moderately negative potential would also be associated with the π-electron cloud of the pyrrole ring. Conversely, the most positive potential would be found on the hydrogen atom attached to the pyrrole nitrogen (N-H), highlighting its acidity and ability to act as a hydrogen bond donor.
Conformational Analysis and Energy Landscapes
Most molecules with single bonds can exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For 3-formylpyrrole derivatives, the primary conformational question concerns the orientation of the aldehyde group relative to the pyrrole ring.
Theoretical studies on the parent compound, 3-formyl-pyrrole, have shown the existence of two planar conformers: the N,O-trans and the N,O-cis form. rsc.org Ab-initio molecular orbital calculations have indicated that the relative stability of these conformers can be sensitive to the computational method and basis set used. However, for 3-formylpyrrole itself, the N(H),O-cis form is generally found to be slightly more stable. rsc.org The presence of a bulky iodine atom at the 5-position in this compound is not expected to significantly alter this equilibrium, as it is distant from the rotating formyl group. The energy barrier for interconversion between these conformers is typically low, allowing for rapid equilibrium at room temperature.
Table 2: Calculated Relative Energies of 3-Formyl-pyrrole Conformers (Data adapted from ab-initio calculations on the parent compound, 1H-pyrrole-3-carbaldehyde. rsc.org)
| Conformer | Description | Relative Energy (kJ/mol) |
| N(H),O-cis | Aldehyde oxygen is cis to the N-H bond | 0.00 (most stable) |
| N(H),O-trans | Aldehyde oxygen is trans to the N-H bond | ~0.5 - 2.0 |
| Transition State | Planar structure for rotation | ~25 - 30 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. This provides a detailed understanding of the reaction kinetics and thermodynamics. For halogenated pyrroles like this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the iodine atom is replaced. researchgate.net
Computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Furthermore, theoretical investigations into related pyrrole systems have explored mechanisms such as wikipedia.orgresearchgate.net-sigmatropic rearrangements, revealing the activation energies and relative stabilities of different tautomers. researchgate.net Such calculations can predict whether a reaction is feasible under certain conditions and guide the development of new synthetic methodologies.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations, particularly with DFT, can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
By calculating the magnetic shielding tensors of each nucleus, one can derive the NMR chemical shifts. fu-berlin.de For pyrrole derivatives, DFT methods have shown good agreement with experimental NMR data, although systematic corrections may be needed. scispace.com Similarly, the calculation of vibrational frequencies can help assign the absorption bands in an IR spectrum. For instance, the characteristic C=O stretching frequency of the aldehyde group and the N-H stretching frequency can be predicted and compared with experimental measurements to confirm the compound's identity and study intermolecular interactions, such as the hydrogen bonding observed in the crystal structures of similar molecules. researchgate.net
Tautomerism Studies and Energetic Preferences
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds like pyrroles. For this compound, several tautomeric forms can be theoretically considered. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool to investigate the relative stabilities and energetic preferences of these tautomers. While direct computational studies on this compound are not extensively available in the public domain, the principles of pyrrole tautomerism, supported by research on related substituted pyrroles, allow for a theoretical exploration of its potential tautomeric landscape.
The aromaticity of the pyrrole ring is a significant driving force in determining the most stable tautomer. researchgate.net In general, the 1H-pyrrole form, where the nitrogen atom bears a hydrogen, is the most common and energetically favored tautomer due to the preservation of the aromatic sextet. wikipedia.org However, the presence of substituents can influence the tautomeric equilibrium.
For this compound, the primary tautomeric considerations would involve the migration of a proton. The principal tautomer is the 1H-form. Other potential, though likely less stable, tautomers would involve the migration of a proton from the nitrogen to one of the ring carbons or to the oxygen of the carbaldehyde group.
Computational studies on substituted pyrroles and related azoles consistently show that the NH tautomers are significantly more stable than their CH or OH counterparts. researchgate.netmdpi.com The energy difference is often substantial, indicating a strong preference for the form that maintains the aromaticity of the five-membered ring. researchgate.net For instance, in 2-aminopyrrole, the amino (NH) tautomer is calculated to be the most stable form. mdpi.com
The substituents on the pyrrole ring, an iodine atom at the 5-position and a carbaldehyde group at the 3-position, can modulate the electronic properties of the ring and potentially influence the energetic landscape of the tautomers. The electron-withdrawing nature of the carbaldehyde group and the iodo group can affect the acidity of the N-H proton and the electron density distribution within the ring. However, these effects are generally not strong enough to overcome the inherent stability of the aromatic 1H-pyrrole structure.
A theoretical investigation into the tautomerism of this compound would involve the following steps:
Geometry Optimization: The molecular structure of each potential tautomer would be optimized to find its lowest energy conformation.
Frequency Calculations: These calculations would confirm that the optimized structures are true minima on the potential energy surface and would provide zero-point vibrational energies.
Energy Calculations: The total electronic energy of each tautomer would be calculated at a high level of theory to determine their relative stabilities.
The results of such calculations would provide the relative Gibbs free energies (ΔG) for each tautomer, allowing for the prediction of their equilibrium populations.
Table of Potential Tautomers of this compound and Predicted Relative Stability
| Tautomer Name | Structure | Predicted Relative Stability | Rationale |
| This compound | ![]() | Most Stable | Aromatic pyrrole ring is maintained. researchgate.netwikipedia.org |
| 5-Iodo-2H-pyrrole-3-carbaldehyde | ![]() | High Energy | Aromaticity is disrupted. |
| (5-Iodo-1H-pyrrol-3-yl)methanol-ylidene | ![]() | High Energy | Involves the formation of a less stable enol-like structure and disrupts pyrrole aromaticity. |
Note: The structures in the table are illustrative representations of the different tautomeric forms.
Potential in Functional Materials Science
The unique electronic properties of the pyrrole ring make it an attractive component for functional organic materials. Derivatives of pyrrole are explored for applications in electronics and photonics.
1 Precursors for Organic Electronic Materials
Pyrrole-based polymers and small molecules are known for their conductive and semiconductive properties. The development of new precursors is essential for tuning the electronic characteristics of these materials. The pyrrole-3-carbaldehyde structure can be incorporated into larger conjugated systems, and the aldehyde group provides a convenient point for polymerization or for linking to other electronically active units. While direct application of this compound in this area is an emerging field, the general use of functionalized pyrroles in organic materials suggests its potential. The ability to modify the 5-position via the iodo group would allow for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Emerging Applications of 5 Iodo 1h Pyrrole 3 Carbaldehyde in Chemical Synthesis
2 Applications in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in sensors, bioimaging, and light-emitting devices. The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state.
While specific studies on the AIE properties of 5-Iodo-1H-pyrrole-3-carbaldehyde are not yet prevalent, the structural features of its derivatives are promising. It has been demonstrated that the presence of an aldehyde group can transform a molecule from exhibiting aggregation-caused quenching (ACQ) to becoming AIE-active by enhancing the restriction of intramolecular motion. rsc.org The pyrrole (B145914) ring, when incorporated into larger, sterically hindered structures, can contribute to the AIE effect. The development of AIE-active materials from pyrenoimidazoles, which contain a heterocyclic core, supports the potential of functionalized pyrroles in this field. google.com The synthetic versatility of this compound makes it a candidate for inclusion in novel AIE-genic molecules, where the iodo- and aldehyde- groups can be used to construct complex, sterically demanding architectures conducive to AIE.
Limited Publicly Available Data on the Synthetic Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of publicly available research detailing the specific applications of This compound as an intermediate in the synthesis of compounds with potential biological utility. While the pyrrole scaffold itself is a well-established and crucial component in medicinal chemistry, and iodo-substituted heterocycles are valuable precursors for cross-coupling reactions, specific documented examples of the synthesis of pharmaceutical building blocks or the development of chemical probes and ligands originating from this compound are not readily found in the surveyed resources.
The inherent chemical properties of this compound suggest its potential utility in these areas. The presence of the iodine atom at the 5-position makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceutical agents. The aldehyde group at the 3-position offers a versatile handle for further chemical modifications, including reductive amination, oxidation to a carboxylic acid, or participation in condensation reactions to form larger heterocyclic systems.
However, without specific examples and detailed research findings from the scientific literature, any discussion on its role as a precursor for pharmaceutical building blocks or its utility in developing chemical probes and ligands would be speculative and fall outside the required scope of this article. The commercial availability of this compound for research purposes indicates that it may be utilized in proprietary drug discovery programs, the results of which are not in the public domain.
Further research and publication in peer-reviewed journals are necessary to fully elucidate and document the emerging applications of this specific chemical compound in synthetic and medicinal chemistry.
Q & A
Q. Critical Conditions :
- Temperature: Iodination is exothermic; maintain 0–25°C to avoid side reactions.
- Solvent: Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
- Catalysts: Lewis acids like FeCl₃ may enhance regioselectivity .
Q. Table 1: Comparison of Iodination Methods
| Iodinating Agent | Solvent | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NIS | DCM | None | 65–75 | High (C5) |
| I₂ | DMF | FeCl₃ | 50–60 | Moderate |
Advanced: How can researchers mitigate competing side reactions during iodination to ensure high regioselectivity?
Methodological Answer:
Competing side reactions (e.g., di-iodination, oxidation of the aldehyde group) can be minimized by:
- Steric and Electronic Control : Use bulky directing groups or electron-withdrawing substituents to direct iodination to position 5 .
- Low-Temperature Conditions : Slow addition of iodinating agents at 0°C reduces undesired electrophilic attacks.
- In Situ Protection : Temporarily protect the aldehyde group as an acetal during iodination, followed by deprotection .
- Catalytic Tuning : Employ Pd/Cu systems for cross-coupling-compatible iodination, avoiding overhalogenation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and iodine’s deshielding effect on adjacent carbons.
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and N-H pyrrole stretch (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and iodine’s isotopic pattern.
- X-ray Crystallography : Resolves regiochemistry and confirms the planar pyrrole-aldehyde conformation .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 10.1 (CHO), δ 6.8–7.2 (pyrrole H) |
| IR | 1705 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) |
| HRMS | m/z 265.93 (C₅H₃INO) |
Advanced: How can the aldehyde group be functionalized without displacing the iodine substituent?
Methodological Answer:
The aldehyde’s reactivity allows for:
- Nucleophilic Additions : Condensation with amines/hydrazines to form Schiff bases or hydrazones under mild conditions (pH 5–7, room temperature) .
- Reductive Amination : Use NaBH₃CN or STAB in methanol to convert aldehydes to amines without affecting iodine .
- Cross-Coupling : Suzuki-Miyaura coupling at iodine requires protecting the aldehyde as a stable boronic ester intermediate .
Q. Critical Considerations :
- Avoid strong bases (e.g., LDA) that may deprotonate the pyrrole N-H, leading to decomposition.
- Use Pd(0) catalysts with mild ligands (e.g., PPh₃) for coupling reactions .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (5–20% EtOAc) to separate iodinated products from di-iodinated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Storage : Store under argon at –20°C in amber vials to prevent light-induced decomposition .
Advanced: How do computational methods predict the reactivity of this compound in cross-coupling?
Methodological Answer:
- DFT Calculations : Model the electron density at iodine to predict oxidative addition rates with Pd(0). The iodine’s σ-hole enhances electrophilicity, favoring transmetalation .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Docking Studies : Evaluate bioactivity by simulating binding to enzymatic targets (e.g., kinases) via the aldehyde’s hydrogen-bonding capacity .
Basic: What stability issues are documented for this compound?
Methodological Answer:
- Light Sensitivity : Iodine’s labile nature necessitates storage in dark conditions to prevent C-I bond cleavage .
- Moisture Sensitivity : The aldehyde group is prone to hydration; use molecular sieves in solvents.
- Thermal Decomposition : Degrades above 80°C, releasing iodine vapor. Monitor via TGA .
Advanced: How to design bioactivity assays for derivatives of this compound?
Methodological Answer:
- Target Selection : Prioritize iodine’s role in halogen bonding with proteins (e.g., kinase ATP pockets) .
- Derivatization : Synthesize hydrazone or imine derivatives for enhanced solubility and binding .
- Assay Protocols :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays.
- Antimicrobial Testing : Use MIC assays against Gram-positive/negative strains .
Q. Table 3: Example Bioactivity Data
| Derivative | Target | IC₅₀ (μM) | MIC (μg/mL) |
|---|---|---|---|
| Hydrazone | EGFR Kinase | 0.45 | – |
| Imine | S. aureus | – | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



